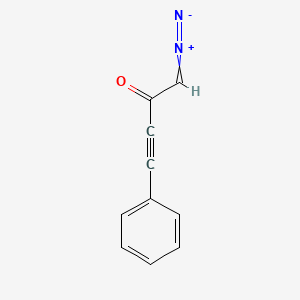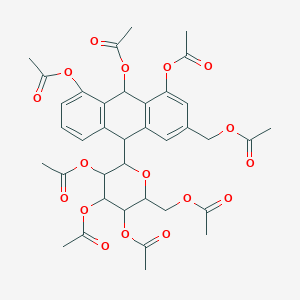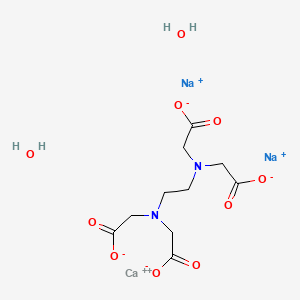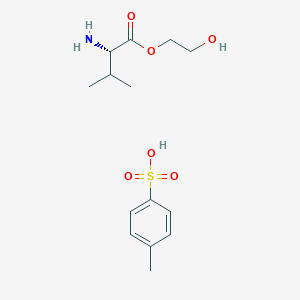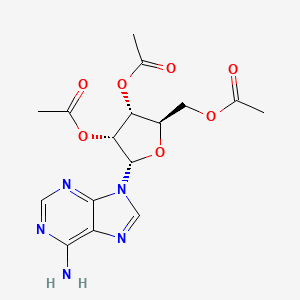
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₉N₅O₇ and its molecular weight is 393.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Nucleoside Analogs
A pivotal application of this compound is in the synthesis of azido and triazolyl purine ribonucleosides, which are important for developing nucleoside analogs with potential biological activities. For instance, detailed synthetic protocols have been described for preparing 6-amino/thio-2-triazolylpurine ribonucleosides using this compound as a key starting material. Such processes involve sequential reactions like the SNAr reaction, CuAAC reaction, and selective reduction steps to produce various nucleoside analogs that could have implications in drug development and biochemical research (Līpiņš et al., 2021).
Photochemical Studies
The photochemistry of purine ribonucleosides, including derivatives of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine, has been explored in various studies. These compounds undergo interesting photochemical transformations in aqueous solutions under different conditions, leading to novel photoproducts. For example, irradiation of aminoazidopurine ribonucleosides can result in efficient formation of nitro compounds or photoreduction to diamino purine ribonucleosides. Such photochemical reactions and the resulting photoproducts are not only intriguing from a synthetic chemistry standpoint but also offer insights into potential biological applications and the design of photoresponsive molecules (Komodziński et al., 2014).
Antibacterial Evaluation
Compounds synthesized using this compound have been evaluated for their antibacterial activity. For instance, 1,2,4-Triazole compounds containing the purine moiety have shown promising results in screening for antibacterial properties. This highlights the potential of derivatives synthesized from this compound in contributing to the development of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Govori, 2017).
Acetylcholinesterase Inhibition
Another significant application is in the design and synthesis of novel derivatives for the inhibition of acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease therapy. Compounds such as 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives have been synthesized and evaluated for their AChE inhibitory activities, demonstrating the versatility of this compound as a precursor in developing potential therapeutics for neurological disorders (Kang et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 2,3,5-Tri-O-acetyl alpha-adenosine are nucleic acids, specifically DNA and RNA . As an adenosine analog, it interacts with these genetic molecules, which play crucial roles in the replication, transmission, and transcription of genetic information in living organisms .
Mode of Action
2,3,5-Tri-O-acetyl alpha-adenosine interacts with its targets through a unique mechanism. It is an adenosine analog, and like other adenosine analogs, it acts as a smooth muscle vasodilator . It has also been shown to inhibit cancer progression . The compound’s unique structure allows it to interact with its targets in a way that is distinct from naturally occurring nucleosides .
Biochemical Pathways
The biochemical pathways affected by 2,3,5-Tri-O-acetyl alpha-adenosine are primarily those involved in genetic processes. As an adenosine analog, it can influence the replication, transmission, and transcription of genetic information . Its effects on these pathways can lead to a variety of downstream effects, including the inhibition of cancer progression .
Result of Action
The molecular and cellular effects of 2,3,5-Tri-O-acetyl alpha-adenosine’s action are diverse. As a smooth muscle vasodilator, it can influence the function of various tissues and organs . Its ability to inhibit cancer progression suggests that it may have significant effects at the cellular level .
Properties
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-VSBTWAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654637 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953089-09-3 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
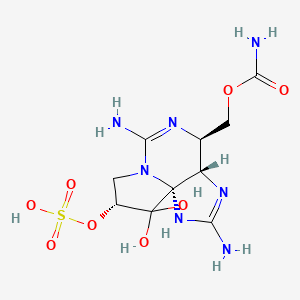

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)

